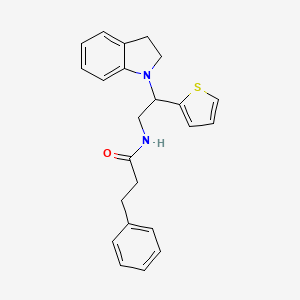![molecular formula C21H21N5O3 B2901340 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide CAS No. 942011-72-5](/img/structure/B2901340.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide is an organic compound known for its complex structure featuring multiple fused rings and functional groups. It is used in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting with simpler organic molecules. Commonly, methods like cyclization and amidation are used to form the imidazo[2,1-c][1,2,4]triazin ring system. Specific reaction conditions, such as the choice of solvents (like dichloromethane or tetrahydrofuran) and catalysts (such as palladium or copper salts), significantly influence the yield and purity.
Industrial Production Methods
In industrial settings, this compound is typically synthesized via automated flow chemistry processes. These processes ensure high consistency and efficiency. Key steps include continuous mixing, precise temperature control, and real-time monitoring using analytical techniques like HPLC or GC-MS.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or potassium permanganate. These reactions typically target specific functional groups like amides or phenyl rings.
Reduction: : Reduction reactions, involving agents such as lithium aluminum hydride, can modify the compound's functional groups, leading to derivatives with different properties.
Substitution: : The presence of reactive sites within the molecule allows for substitution reactions, especially under conditions like nucleophilic aromatic substitution (NAS).
Common Reagents and Conditions
Typical reagents include transition metal catalysts (e.g., palladium), organic solvents (e.g., dimethyl sulfoxide), and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired product.
Major Products Formed
Oxidation can yield compounds with increased oxygen content, such as hydroxylated or carboxylated derivatives. Reduction generally results in more saturated molecules, while substitution reactions can introduce various functional groups, enhancing the compound's chemical diversity.
Aplicaciones Científicas De Investigación
The compound is widely used in:
Chemistry: : As a precursor in organic synthesis and as a building block for more complex molecules.
Biology: : Inhibitors or modulators of enzyme activity, crucial in drug development and biochemical studies.
Medicine: : Potential therapeutic agents, particularly in targeting specific cellular pathways.
Industry: : Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: : It often targets enzymes or receptors, binding to their active sites and modulating their activity.
Pathways Involved: : In medicinal applications, it may influence signaling pathways, such as kinase pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-acetamide
8-phenylimidazo[2,1-c][1,2,4]triazin-4-one derivatives
Uniqueness
That's quite a deep dive! Now, what piques your curiosity most about this compound?
Propiedades
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-18(22-12-11-16-7-3-1-4-8-16)15-26-20(29)19(28)25-14-13-24(21(25)23-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNYTBEIBIWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)
![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)
![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)
![N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2901261.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)

![rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride](/img/structure/B2901269.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B2901275.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)

![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)
